molecular formula C25H27N5O B2583007 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 879581-13-2

7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2583007
CAS No.: 879581-13-2
M. Wt: 413.525
InChI Key: PEDMCKYFVRWRJT-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzylpiperazine moiety with a methoxyphenyl group and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenyl group and the benzylpiperazine moiety. Key steps in the synthesis may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxyphenyl halides.

    Attachment of the benzylpiperazine moiety: This can be accomplished through nucleophilic substitution reactions where benzylpiperazine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.

    Industry: The compound is explored for its use in the development of new materials with unique properties, such as light-emitting diodes and organic semiconductors.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Benzylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the methoxy group.

    7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Similar structure with a chloro group instead of a methoxy group.

    7-(4-Benzylpiperazin-1-yl)-3-(2-hydroxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine imparts unique chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-19-16-24(29-14-12-28(13-15-29)18-20-8-4-3-5-9-20)30-25(27-19)22(17-26-30)21-10-6-7-11-23(21)31-2/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDMCKYFVRWRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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